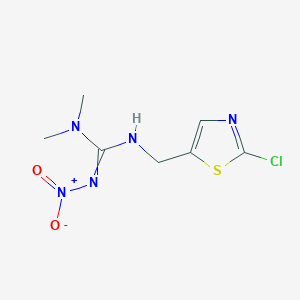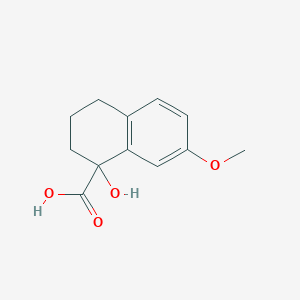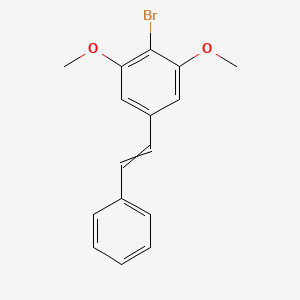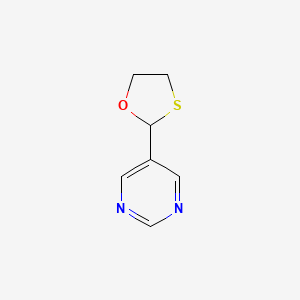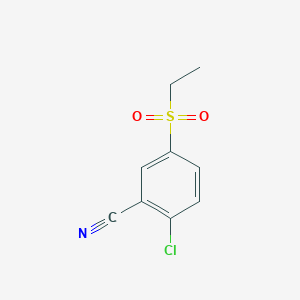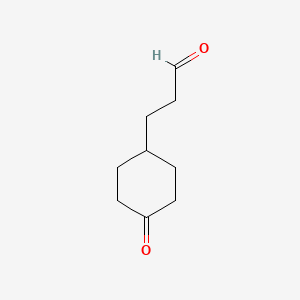![molecular formula C10H13BrN2O4S B8292971 methyl 2-bromo-5-{[(tert-butoxy)carbonyl]amino}-1,3-thiazole-4-carboxylate](/img/structure/B8292971.png)
methyl 2-bromo-5-{[(tert-butoxy)carbonyl]amino}-1,3-thiazole-4-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
methyl 2-bromo-5-{[(tert-butoxy)carbonyl]amino}-1,3-thiazole-4-carboxylate is a synthetic organic compound with the molecular formula C10H13BrN2O4S. It is a derivative of thiazole, a five-membered heterocyclic compound containing both sulfur and nitrogen atoms. This compound is often used in organic synthesis and pharmaceutical research due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-bromo-5-{[(tert-butoxy)carbonyl]amino}-1,3-thiazole-4-carboxylate typically involves multiple stepsThe reaction conditions often require the use of bromine or a brominating agent, a base such as sodium hydroxide, and solvents like dichloromethane or tetrahydrofuran .
Industrial Production Methods
Industrial production of this compound may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
methyl 2-bromo-5-{[(tert-butoxy)carbonyl]amino}-1,3-thiazole-4-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles in substitution reactions.
Deprotection Reactions: The tert-butoxycarbonyl group can be removed under acidic conditions to yield the free amine.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents like dimethylformamide (DMF) or acetonitrile.
Deprotection Reactions: Strong acids like trifluoroacetic acid or hydrochloric acid in methanol are used to remove the Boc protecting group.
Major Products Formed
Substitution Reactions: Depending on the nucleophile used, the major products can include various substituted thiazole derivatives.
Deprotection Reactions: The major product is the free amine derivative of the thiazole compound.
Applications De Recherche Scientifique
methyl 2-bromo-5-{[(tert-butoxy)carbonyl]amino}-1,3-thiazole-4-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibitors and other biologically active molecules.
Medicine: It serves as a building block in the development of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals
Mécanisme D'action
The mechanism of action of methyl 2-bromo-5-{[(tert-butoxy)carbonyl]amino}-1,3-thiazole-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The Boc protecting group can be selectively removed to expose the active amine, which can then interact with the target molecule. This interaction can inhibit enzyme activity or modulate receptor function, depending on the specific application .
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl 4-bromo-2-(2-((tert-butoxycarbonyl)amino)ethoxy)thiazole-4-carboxylate: Similar in structure but with an ethoxy group instead of a simple methyl group.
tert-Butyl (2-bromo-5-methylthiazol-4-yl)carbamate: Another thiazole derivative with a similar Boc protecting group.
Uniqueness
methyl 2-bromo-5-{[(tert-butoxy)carbonyl]amino}-1,3-thiazole-4-carboxylate is unique due to its specific combination of functional groups, which allows for versatile chemical modifications and applications in various fields of research and industry. Its ability to undergo selective deprotection and substitution reactions makes it a valuable intermediate in organic synthesis.
Propriétés
Formule moléculaire |
C10H13BrN2O4S |
|---|---|
Poids moléculaire |
337.19 g/mol |
Nom IUPAC |
methyl 2-bromo-5-[(2-methylpropan-2-yl)oxycarbonylamino]-1,3-thiazole-4-carboxylate |
InChI |
InChI=1S/C10H13BrN2O4S/c1-10(2,3)17-9(15)13-6-5(7(14)16-4)12-8(11)18-6/h1-4H3,(H,13,15) |
Clé InChI |
NRCHLPNRCUKSAX-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)NC1=C(N=C(S1)Br)C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


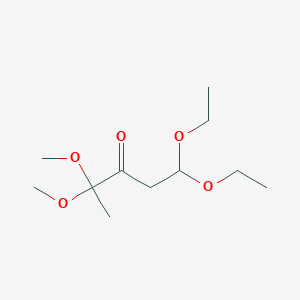
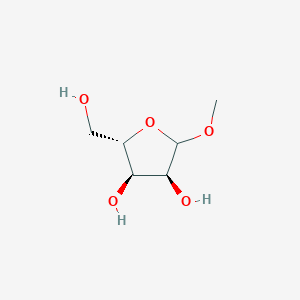
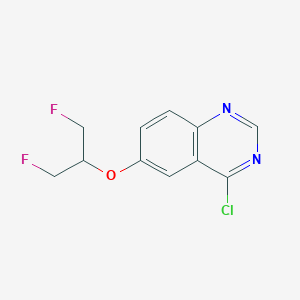
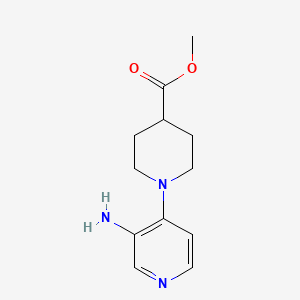
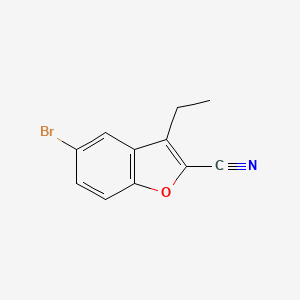
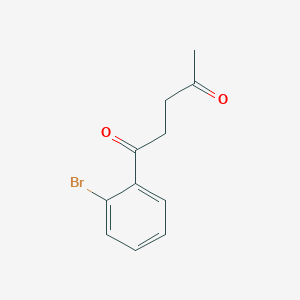
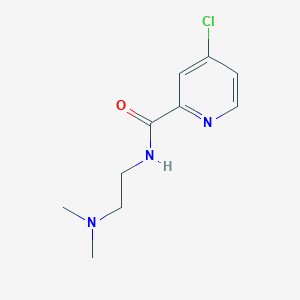
![3-[(3-Chlorophenyl)thiomethyl]-2-pyridinecarboxylic acid](/img/structure/B8292952.png)
